6,7-Dimethoxyphthalazin-1(2H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “6,7-Dimethoxyphthalazin-1(2H)-one” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
1. Chemical Synthesis and Ring Contraction
A study on the oxidative ring contraction of 1,4-dimethoxyphthalazines, related to 6,7-Dimethoxyphthalazin-1(2H)-one, reveals an unusual reactivity involving N-chlorination-induced ring contraction, leading to the loss of a nitrogen atom. This process, investigated through a range of derivatives and supported by DFT calculations, offers insights into novel synthetic pathways in organic chemistry (Im et al., 2020).
2. Catalytic Applications
Research involving the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, which utilize structures similar to this compound, has shown significant advancements in the synthesis of commercially important chemicals. This process demonstrates the potential of such compounds in enhancing catalytic performance and selectivity (Güleç et al., 2018).
3. Structural and Photophysical Properties
Studies on similar compounds, such as 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, offer insights into the structural and photophysical properties of related dimethoxy compounds. These studies, involving spectroscopic techniques and crystallography, highlight the potential of this compound in the development of materials with specific photophysical and electrochemical properties (Golla et al., 2020).
4. Intramolecular Reactions
Research on intramolecular Friedel-Crafts acylation has shown the potential of using compounds like 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one, closely related to this compound, for synthesizing aryl ketones. This methodology illustrates improvements in traditional acylation techniques, offering simpler and more efficient synthetic routes (Li, 2017).
5. Electrochemical Applications
A study involving a derivative of naphthalene diimide, structurally related to this compound, highlights its potential in electrochemical applications such as aqueous organic redox flow batteries. The research demonstrates the compound's stability and redox-activity, indicating its suitability for energy storage applications (Wiberg et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6,7-dimethoxy-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-12-10(13)7(6)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUPECZWKSBPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NNC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486040 | |
Record name | 6,7-Dimethoxyphthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4821-88-9 | |
Record name | 6,7-Dimethoxyphthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80486040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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